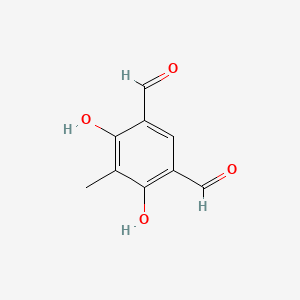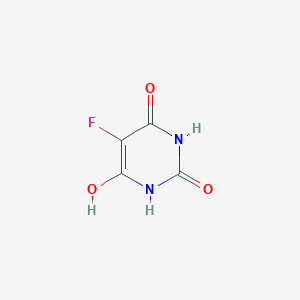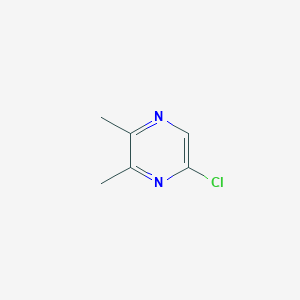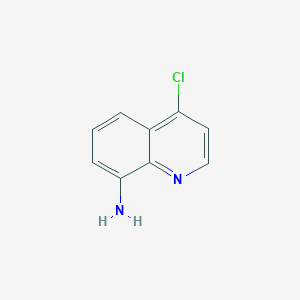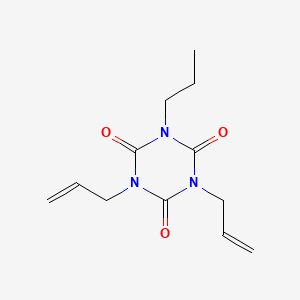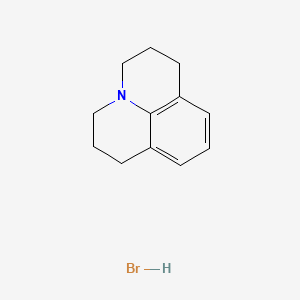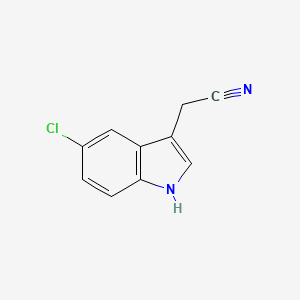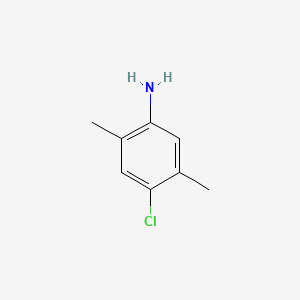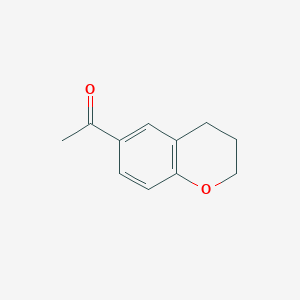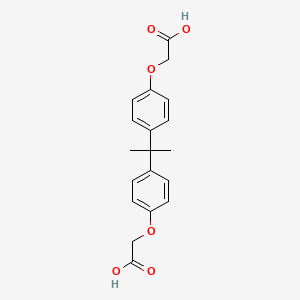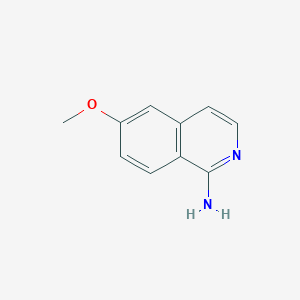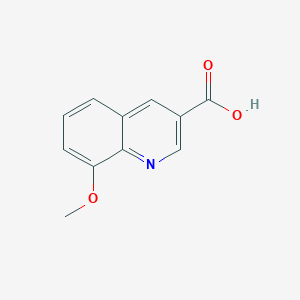
8-甲氧基喹啉-3-羧酸
描述
8-Methoxyquinoline-3-carboxylic acid is a heterocyclic organic compound belonging to the quinoline family. It is characterized by a quinoline core structure with a methoxy group at the 8th position and a carboxylic acid group at the 3rd position.
科学研究应用
8-Methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and coordination complexes.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities.
Industry: The compound is used in the development of dyes, pigments, and corrosion inhibitors
作用机制
Target of Action
A structurally similar compound, 8-methoxycoumarin-3-carboxamide, has been reported to target caspase-3/7 and β-tubulin .
Mode of Action
It’s worth noting that the related compound, 8-methoxycoumarin-3-carboxamide, has been shown to inhibit β-tubulin polymerization activity and activate caspase3/7 protein in hepg2 cells .
Biochemical Pathways
The related compound, 8-methoxycoumarin-3-carboxamide, has been shown to induce cell cycle arrest during the g1/s phase and trigger apoptosis in hepg2 cells .
Result of Action
The related compound, 8-methoxycoumarin-3-carboxamide, has been shown to have significant inhibitory effects on the growth of hepg2 cells, a widely studied liver cancer cell line .
生化分析
Biochemical Properties
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Cellular Effects
Some quinoline derivatives have been shown to have significant inhibitory effects on the growth of certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 8-Methoxyquinoline-3-carboxylic acid is not well-established. It is known that some quinoline derivatives can inhibit β-tubulin polymerization activity in certain cells .
Metabolic Pathways
It is known that quinoline derivatives are involved in various metabolic pathways .
Subcellular Localization
The prediction of protein subcellular localization is an active area of research in bioinformatics .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-3-carboxylic acid typically involves the reaction of 8-hydroxyquinoline with methoxy-substituted reagents under specific conditions. One common method is the Williamson ether synthesis, where 8-hydroxyquinoline reacts with methoxyalkyl halides in the presence of a base to form the desired product . Another approach involves the direct methoxylation of quinoline-3-carboxylic acid derivatives using methanol and a suitable catalyst .
Industrial Production Methods: Industrial production of 8-Methoxyquinoline-3-carboxylic acid often employs scalable and cost-effective methods. These methods include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of recyclable catalysts and solvent-free conditions are also explored to enhance the sustainability of the production process .
化学反应分析
Types of Reactions: 8-Methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,8-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .
相似化合物的比较
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
- 6-Methoxyquinoline-3-carboxylic acid
- 7-Methoxyquinoline-3-carboxylic acid
- 2-Chloro-6-methoxyquinoline-3-carboxylic acid
Comparison: 8-Methoxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher solubility and better metal-chelating ability, making it more effective in certain applications .
属性
IUPAC Name |
8-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-5-8(11(13)14)6-12-10(7)9/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCODIFYTJFMYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70562882 | |
| Record name | 8-Methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-36-5 | |
| Record name | 8-Methoxy-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71082-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methoxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70562882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity reported for 8-Methoxyquinoline-3-carboxylic acid derivatives?
A: Research primarily focuses on the antibacterial and anticancer properties of 8-Methoxyquinoline-3-carboxylic acid derivatives. Studies have investigated their in vitro activity against various bacterial strains [] and cancer cell lines like MCF-7 and HepG-2. []
Q2: How does the structure of 8-Methoxyquinoline-3-carboxylic acid derivatives influence their biological activity?
A: Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the core structure of 8-Methoxyquinoline-3-carboxylic acid impact its activity and potency. For example, introducing a cyclopropyl group at the 1-position and a fluorine atom at the 6-position, along with variations in the 5-amino substituent, has been explored for optimizing antibacterial activity. [] Similarly, introducing bromine, methoxy, and phenylazo groups at different positions of the coumarin and azacoumarin rings has been investigated for anticancer activity. []
Q3: What synthetic approaches are commonly employed for preparing 8-Methoxyquinoline-3-carboxylic acid derivatives?
A: The synthesis of these compounds often involves multi-step procedures. For instance, 8-methoxyazacoumarin-3-carboxylic acid derivatives can be synthesized from commercially available starting materials like 2-amino-3-hydroxybenzoic acid. [] The process typically involves forming the quinolone core and then introducing desired substituents at specific positions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



